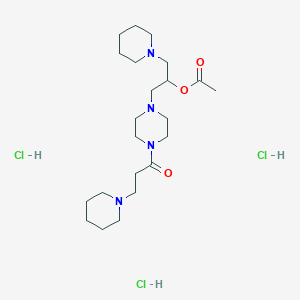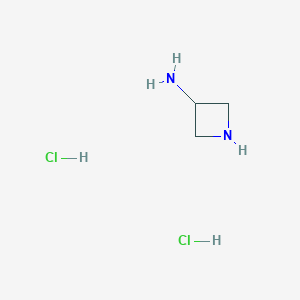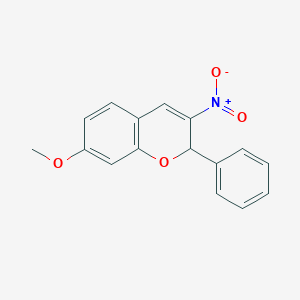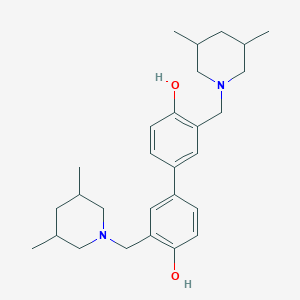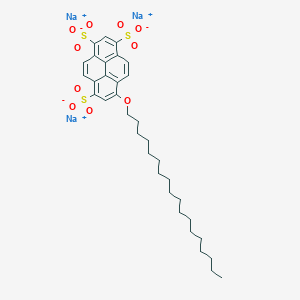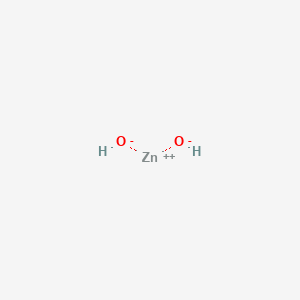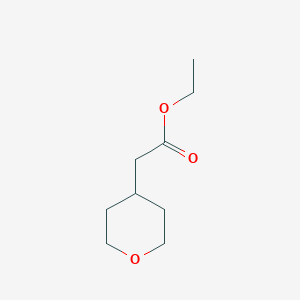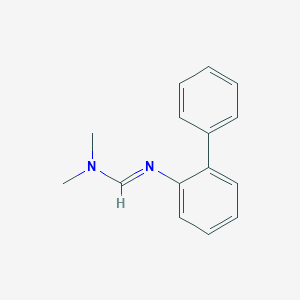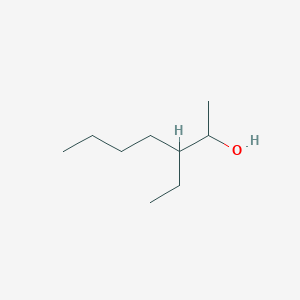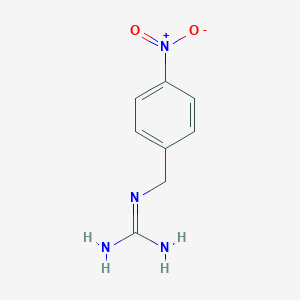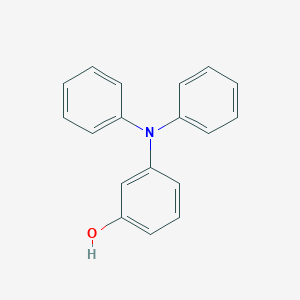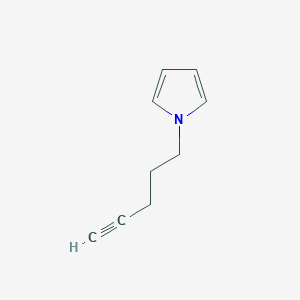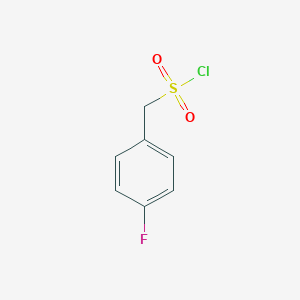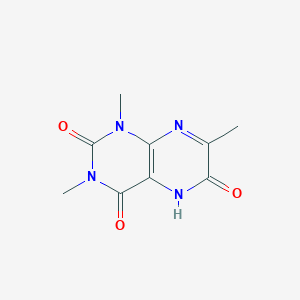
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione is a chemical compound that has been the focus of scientific research for its potential applications in a variety of fields. This compound is also known as tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in the biosynthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in cardiovascular and immune system function.
Mécanisme D'action
BH4 functions as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and the regulation of nitric oxide synthesis. BH4 deficiency can lead to a decrease in neurotransmitter synthesis and impaired vascular function.
Effets Biochimiques Et Physiologiques
BH4 has several biochemical and physiological effects, including the regulation of neurotransmitter synthesis, the regulation of nitric oxide synthesis, and the regulation of cell growth and proliferation. BH4 deficiency can lead to several disorders, including neurological disorders, cardiovascular disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BH4 in lab experiments is its essential role in several biochemical pathways, making it a crucial factor in several physiological processes. However, one limitation is the complexity of its synthesis and the requirement for several cofactors, which can make it challenging to produce in large quantities.
Orientations Futures
For research on BH4 include further studies on its role in neurological disorders, cardiovascular disease, and cancer. Additionally, research on the development of new synthesis methods and the identification of new cofactors could lead to the production of BH4 in larger quantities and at a lower cost. Finally, research on the development of BH4 analogs and derivatives could lead to the development of new drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of BH4 involves several steps, including the condensation of 2-amino-4-hydroxy-6-pyruvoyl tetrahydropterin (AH4) with dihydropteridine reductase (DHPR) to form dihydrobiopterin (BH2). BH2 is then oxidized to BH4 by the enzyme dihydrofolate reductase (DHFR). This process requires the presence of several cofactors, including flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH).
Applications De Recherche Scientifique
BH4 has been the focus of scientific research for its potential applications in several fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BH4 has been shown to play a crucial role in the biosynthesis of neurotransmitters, which are essential for proper brain function. BH4 deficiency has been implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and depression.
In cardiovascular disease, BH4 has been shown to play a crucial role in the regulation of nitric oxide synthesis, which plays a crucial role in vascular function. BH4 deficiency has been implicated in several cardiovascular disorders, including hypertension and atherosclerosis.
In cancer research, BH4 has been shown to play a role in the regulation of cell growth and proliferation. BH4 deficiency has been implicated in several types of cancer, including breast cancer and prostate cancer.
Propriétés
Numéro CAS |
101130-63-6 |
|---|---|
Nom du produit |
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione |
Formule moléculaire |
C9H10N4O3 |
Poids moléculaire |
222.2 g/mol |
Nom IUPAC |
1,3,7-trimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-4-7(14)11-5-6(10-4)12(2)9(16)13(3)8(5)15/h1-3H3,(H,11,14) |
Clé InChI |
VBABXTJOQWJKNW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
SMILES canonique |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
Synonymes |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,7-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



